
4-(2-Aminoethyl)naphthalene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminoethyl)naphthalene-1,2-diol is a chemical compound with the molecular formula C12H13NO2 It is a derivative of naphthalene, characterized by the presence of an aminoethyl group and two hydroxyl groups on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)naphthalene-1,2-diol typically involves the aminomethylation of naphthalene-1,2-diol. One common method includes the reaction of naphthalene-1,2-diol with formaldehyde and a primary amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
4-(2-Aminoethyl)naphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives of naphthalene.
科学的研究の応用
4-(2-Aminoethyl)naphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Aminoethyl)naphthalene-1,2-diol involves its interaction with various molecular targets. The aminoethyl group allows it to interact with enzymes and receptors, potentially modulating their activity. The hydroxyl groups can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Dopamine: 4-(2-Aminoethyl)benzene-1,2-diol, a neurotransmitter with similar structural features.
Norepinephrine: Another catecholamine with an aminoethyl group.
Epinephrine: A hormone and neurotransmitter with a similar core structure.
Uniqueness
4-(2-Aminoethyl)naphthalene-1,2-diol is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
4-(2-aminoethyl)naphthalene-1,2-diol |
InChI |
InChI=1S/C12H13NO2/c13-6-5-8-7-11(14)12(15)10-4-2-1-3-9(8)10/h1-4,7,14-15H,5-6,13H2 |
InChIキー |
YUZXJJQFISVSNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)O)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




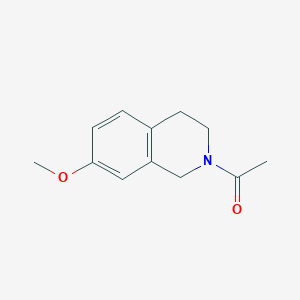
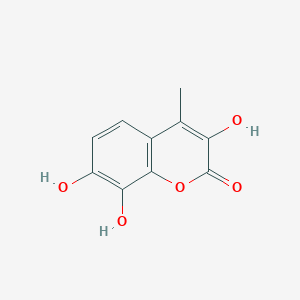
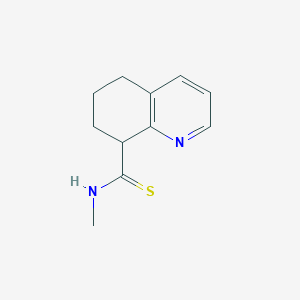

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B11895929.png)
![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)
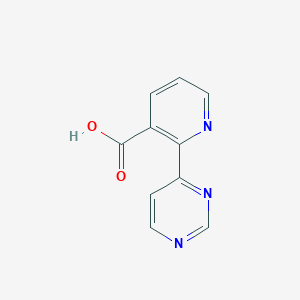

![5-(Piperidin-1-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11895946.png)
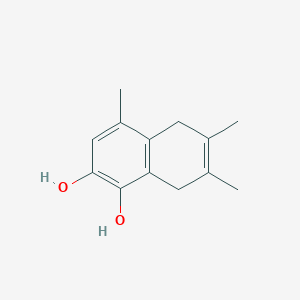
![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
![Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-](/img/structure/B11895970.png)
